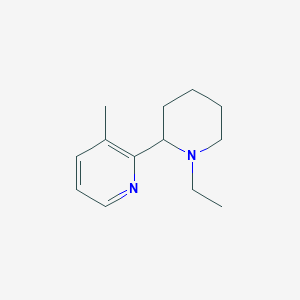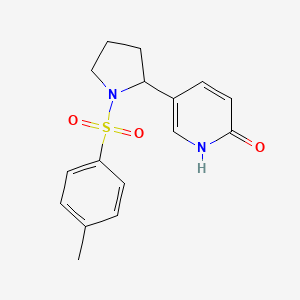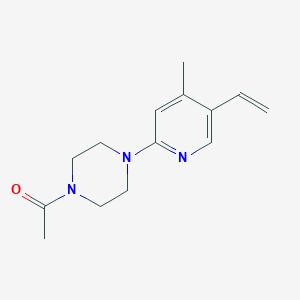
2-Hydrazinyl-4,5-dimethylthiazole trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazinyl-4,5-dimethylthiazoletrihydrochloride is a chemical compound with the molecular formula C5H10Cl3N3S It is a derivative of thiazole, a five-membered heteroaromatic ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4,5-dimethylthiazoletrihydrochloride typically involves the reaction of 2-chloro-4,5-dimethylthiazole with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Hydrazinyl-4,5-dimethylthiazoletrihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
2-Hydrazinyl-4,5-dimethylthiazoletrihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: The compound can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-Hydrazinyl-4,5-dimethylthiazoletrihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Hydrazinylthiazole derivatives: These compounds share a similar core structure but differ in their substituents.
Thiazole derivatives: Compounds with variations in the thiazole ring or different functional groups attached to it.
Uniqueness
2-Hydrazinyl-4,5-dimethylthiazoletrihydrochloride is unique due to its specific hydrazinyl and dimethyl substituents, which confer distinct chemical and biological properties
属性
分子式 |
C5H12Cl3N3S |
|---|---|
分子量 |
252.6 g/mol |
IUPAC 名称 |
(4,5-dimethyl-1,3-thiazol-2-yl)hydrazine;trihydrochloride |
InChI |
InChI=1S/C5H9N3S.3ClH/c1-3-4(2)9-5(7-3)8-6;;;/h6H2,1-2H3,(H,7,8);3*1H |
InChI 键 |
SBHRBIQGQZXMSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)NN)C.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


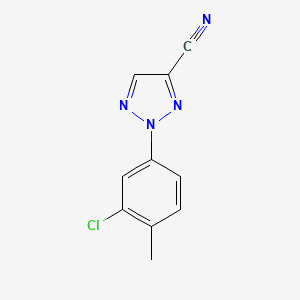
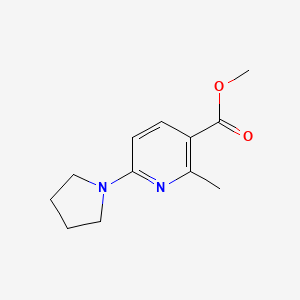


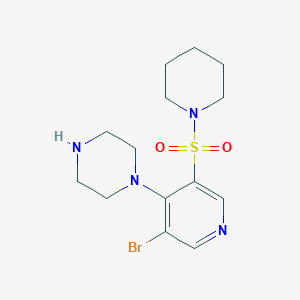

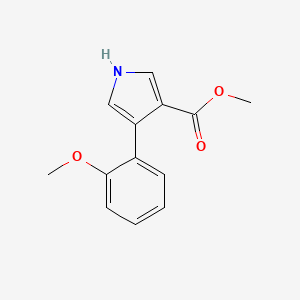



![3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804804.png)
